molecular formula C8H17BrZn B14879756 2-MethylheptylZinc bromide

2-MethylheptylZinc bromide

Cat. No.: B14879756
M. Wt: 258.5 g/mol
InChI Key: XTEYXMCXXUIWFW-UHFFFAOYSA-M
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Description

2-MethylheptylZinc bromide is an organozinc compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a 2-methylheptyl group. It is often used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-MethylheptylZinc bromide can be synthesized through the reaction of 2-methylheptyl bromide with zinc metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction is as follows:

2-Methylheptyl bromide+Zn2-MethylheptylZinc bromide\text{2-Methylheptyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Methylheptyl bromide+Zn→2-MethylheptylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-MethylheptylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents for reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

2-MethylheptylZinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It plays a role in the development of new materials with unique properties.

    Biological Studies: Researchers use it to study the effects of organozinc compounds on biological systems.

    Industrial Chemistry: It is employed in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-MethylheptylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with other molecules and stabilizing transition states during reactions. This coordination enhances the reactivity of the compound and allows for the efficient formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-MethylheptylZinc chloride
  • 2-MethylheptylZinc iodide
  • 2-MethylheptylZinc fluoride

Comparison

Compared to its analogs, 2-MethylheptylZinc bromide is unique in its reactivity and stability. The bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. In contrast, the chloride analog may be less reactive, while the iodide analog may be more reactive but less stable.

Conclusion

This compound is a valuable compound in the field of chemistry, offering unique reactivity and versatility in various applications. Its ability to form new carbon-carbon bonds makes it an essential reagent in organic synthesis, material science, and industrial chemistry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for its continued use and development in scientific research.

Properties

IUPAC Name

bromozinc(1+);2-methanidylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Zn/c1-4-5-6-7-8(2)3;;/h8H,2,4-7H2,1,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYXMCXXUIWFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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